molecular formula C19H22FNO2 B5403331 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide

4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide

Cat. No. B5403331
M. Wt: 315.4 g/mol
InChI Key: ABNROCCIBZCHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide, also known as TBE-31, is a small molecule that has gained attention in recent years due to its potential as a therapeutic agent. TBE-31 belongs to a class of compounds known as benzamides, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide is not fully understood, but it is believed to act through multiple pathways. 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and topoisomerases. HDACs are involved in the regulation of gene expression, and their inhibition by 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide can lead to changes in cell growth and differentiation. Topoisomerases are enzymes that are involved in DNA replication and repair, and their inhibition by 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell growth and proliferation. 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has also been studied for its potential as a treatment for neurological disorders, and has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide is its potential as a therapeutic agent in various diseases. 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been shown to have anti-cancer and anti-inflammatory effects, and has been studied for its potential as a treatment for neurological disorders. Another advantage of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide is its relatively simple synthesis method, which allows for easy production of the compound in the lab.
One limitation of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, as benzamides have been shown to have toxic effects on the liver and kidneys in animal studies.

Future Directions

There are several future directions for research on 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide. One direction is to further investigate its mechanism of action, particularly its effects on HDACs and topoisomerases. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, future research could focus on improving the solubility and bioavailability of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide, as well as optimizing its toxicity profile. Overall, 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has shown promise as a therapeutic agent, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide involves several steps. The first step is the preparation of 2-(2-fluorophenoxy)ethylamine, which is then reacted with 4-tert-butylbenzoyl chloride to form 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide. The yield of this reaction is approximately 70%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-19(2,3)15-10-8-14(9-11-15)18(22)21-12-13-23-17-7-5-4-6-16(17)20/h4-11H,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNROCCIBZCHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.